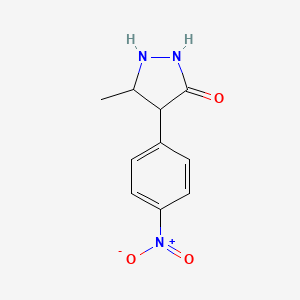
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position. Pyrazolidinones are known for their diverse biological activities and are often found in both natural products and synthetic compounds with pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of α-substituted propenals, such as methacrolein, with activated hydrazines under mild conditions. This reaction is catalyzed by pyrrolidine/benzoic acid and results in the formation of 4-substituted pyrazolidin-3-ols. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding 4-substituted-3-pyrazolidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of chiral catalysts, such as chiral diarylprolinol trimethylsilyl ethers, allows for the production of optically active forms of the compound with high enantioselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of pyrazolidin-3-ols to pyrazolidinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic reagents, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazolidin-3-ols yields pyrazolidinones, while reduction can lead to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential analgesic, anticonvulsant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects . Additionally, its antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Substituted Pyrazolidinones: These compounds share a similar pyrazolidinone core structure but differ in the substituents attached to the ring.
Isoxazolidinones: These compounds have a similar ring structure but contain an oxygen atom in place of one of the nitrogen atoms.
Uniqueness
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antimicrobial activity, while the methyl group at the 5-position influences its pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
13051-13-3 |
|---|---|
Molekularformel |
C10H11N3O3 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14) |
InChI-Schlüssel |
UCVOGOBPJUGZJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


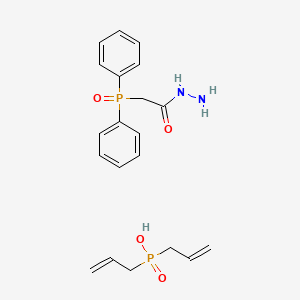
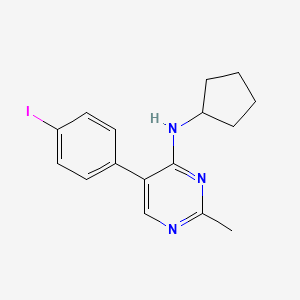
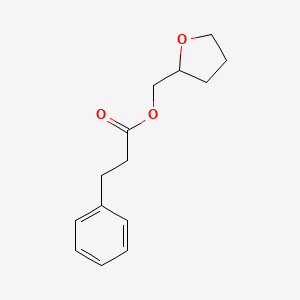
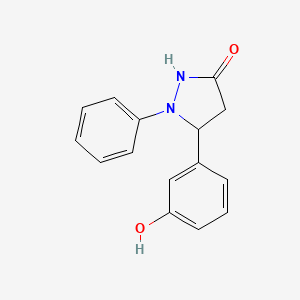
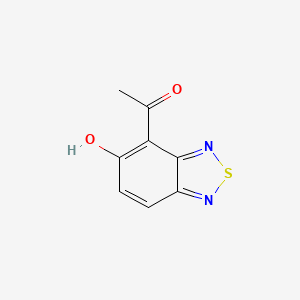
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
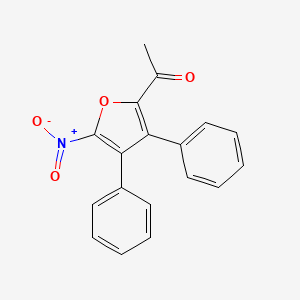
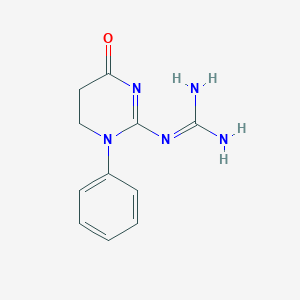
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
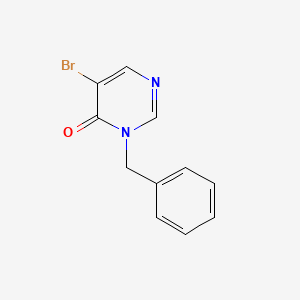
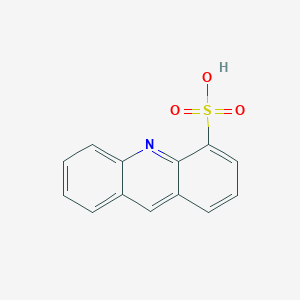
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
